molecular formula C20H24ClFN2O2 B11347978 N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B11347978
M. Wt: 378.9 g/mol
InChI Key: YDVIGGYLGJMGCH-UHFFFAOYSA-N
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Description

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide is a complex organic compound with a molecular formula of C20H24ClFN2O2. This compound is characterized by the presence of a chlorophenyl group, a diethylamino group, and a fluorophenoxy group, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 2-chlorophenylacetic acid with diethylamine to form an intermediate, which is then reacted with 4-fluorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl and fluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(5-methyl-7-oxo-2-phenylpyrazolo[1,5-a]pyrimidin-4(7H)-yl)acetamide
  • N-[2-(diethylamino)ethyl]-2-[4-(2,2-dihydroxyvinyl)phenoxy]acetamide

Uniqueness

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H24ClFN2O2

Molecular Weight

378.9 g/mol

IUPAC Name

N-[2-(2-chlorophenyl)-2-(diethylamino)ethyl]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C20H24ClFN2O2/c1-3-24(4-2)19(17-7-5-6-8-18(17)21)13-23-20(25)14-26-16-11-9-15(22)10-12-16/h5-12,19H,3-4,13-14H2,1-2H3,(H,23,25)

InChI Key

YDVIGGYLGJMGCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(CNC(=O)COC1=CC=C(C=C1)F)C2=CC=CC=C2Cl

Origin of Product

United States

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